6-Cyano-N-ethylpyridine-3-sulfonamide
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Overview
Description
6-Cyano-N-ethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C₈H₉N₃O₂S and a molecular weight of 211.24 g/mol . It is characterized by the presence of a cyano group (-CN), an ethyl group (-C₂H₅), and a sulfonamide group (-SO₂NH₂) attached to a pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-N-ethylpyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (around 0-5°C) to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
6-Cyano-N-ethylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Amines.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
6-Cyano-N-ethylpyridine-3-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Cyano-N-ethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, leading to competitive inhibition. This inhibition can disrupt various biochemical pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-ethylpyridine-3-sulfonamide: Lacks the cyano group, leading to different chemical properties and reactivity.
6-Cyano-N-methylpyridine-3-sulfonamide: Similar structure but with a methyl group instead of an ethyl group, affecting its solubility and reactivity.
Uniqueness
6-Cyano-N-ethylpyridine-3-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9N3O2S |
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Molecular Weight |
211.24 g/mol |
IUPAC Name |
6-cyano-N-ethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H9N3O2S/c1-2-11-14(12,13)8-4-3-7(5-9)10-6-8/h3-4,6,11H,2H2,1H3 |
InChI Key |
JQTJJWBEBBNQDL-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CN=C(C=C1)C#N |
Origin of Product |
United States |
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